molecular formula C26H26FN5O3 B2601423 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923250-95-7

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2601423
CAS RN: 923250-95-7
M. Wt: 475.524
InChI Key: RCOWAHGNQJLHAW-UHFFFAOYSA-N
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Description

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H26FN5O3 and its molecular weight is 475.524. The purity is usually 95%.
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Scientific Research Applications

Dopaminergic Activity and Potential Therapeutic Applications

The chemical structure of interest, 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, shares similarities with compounds that have been found to interact with dopaminergic systems. Research has shown that 1,4-disubstituted aromatic piperazines, a core structure similar to our compound of interest, are recognized by aminergic G protein-coupled receptors. This structural motif, particularly when connected to a lipophilic moiety through an appropriate linker, can increase binding affinity and fine-tune functional properties at dopamine receptors. For example, compounds with a pyrazolo[1,5-a]pyridine heterocyclic appendage have been shown to act as high-affinity dopamine receptor partial agonists. These compounds favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for conditions such as psychosis or schizophrenia (D. Möller et al., 2017).

Anticancer and Antimicrobial Properties

The structural framework of our compound is also conducive to modifications that could enhance its pharmacological activities. For instance, pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds, by virtue of their molecular structure, have shown considerable chemical and pharmacological activities, including antioxidant and anticancer properties (Naglaa F. H. Mahmoud et al., 2017). Similarly, specific modifications leading to pyrazolo[1,5-a]pyridines and their receptor binding assays suggest potential for developing selective ligands for dopamine receptors, indicating a broad spectrum of possible therapeutic applications, including neuropsychiatric disorders and perhaps even targeting specific cancer types (Li Guca, 2014).

properties

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O3/c1-35-16-15-29-17-22(24-23(18-29)26(34)32(28-24)21-5-3-2-4-6-21)25(33)31-13-11-30(12-14-31)20-9-7-19(27)8-10-20/h2-10,17-18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWAHGNQJLHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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